Fmoc-N-Me-D-Glu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

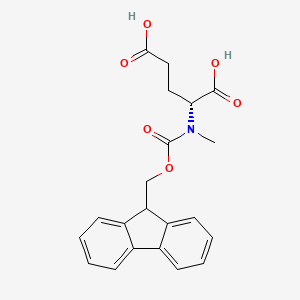

Properties

Molecular Formula |

C21H21NO6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid |

InChI |

InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1 |

InChI Key |

FGKBEQMQAJSEQI-GOSISDBHSA-N |

Isomeric SMILES |

CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Fmoc-N-Me-D-Glu-OH

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-D-glutamic acid (Fmoc-N-Me-D-Glu-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. N-methylated amino acids, such as this compound, are crucial building blocks in the synthesis of modified peptides, offering enhanced stability, bioavailability, and unique conformational properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful protection and deprotection of functional groups. A common and effective strategy involves the protection of the side-chain carboxylic acid, followed by N-methylation, and finally, the introduction of the Fmoc group. The following sections detail a plausible synthetic route.

Synthetic Strategy Overview

The overall synthetic workflow for this compound can be visualized as a three-stage process:

-

Side-Chain Protection: The γ-carboxylic acid of D-glutamic acid is protected to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyl (tBu) ester.

-

N-Methylation: The α-amino group of the side-chain protected D-glutamic acid is methylated.

-

Fmoc Protection: The N-methylated amino acid is then protected with the Fmoc group to yield the final product, which may be the side-chain protected version, Fmoc-N-Me-D-Glu(OtBu)-OH, a versatile building block in its own right, or the fully deprotected form.

Experimental Protocols

1.2.1. Synthesis of D-Glutamic acid γ-tert-butyl ester (H-D-Glu(OtBu)-OH)

This initial step protects the side-chain carboxylic acid.

-

Materials: D-Glutamic acid, Isobutylene, Dioxane, Sulfuric acid.

-

Procedure:

-

Suspend D-Glutamic acid in dioxane in a pressure vessel.

-

Cool the suspension in an ice bath and cautiously add concentrated sulfuric acid.

-

Condense isobutylene into the reaction mixture.

-

Seal the vessel and stir the mixture at room temperature for 48-72 hours.

-

Carefully vent the vessel and evaporate the excess isobutylene.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

1.2.2. Synthesis of N-Methyl-D-glutamic acid γ-tert-butyl ester (H-N-Me-D-Glu(OtBu)-OH)

The N-methylation of the α-amino group can be achieved using various methods. The Fukuyama-Mitsunobu reaction is a common approach.

-

Materials: H-D-Glu(OtBu)-OH, o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Triethylamine (TEA), Dichloromethane (DCM), Methanol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Thiophenol, Potassium carbonate.

-

Procedure:

-

Nosyl Protection: Dissolve H-D-Glu(OtBu)-OH in DCM and cool in an ice bath. Add TEA followed by the dropwise addition of a solution of o-NBS-Cl in DCM. Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the nosyl-protected amino acid.

-

N-Methylation: Dissolve the nosyl-protected amino acid, PPh3, and methanol in anhydrous THF. Cool the solution in an ice bath and add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Nosyl Deprotection: Dissolve the N-methylated product in a suitable solvent (e.g., DMF) and treat with thiophenol and potassium carbonate to remove the nosyl group. After completion, work up the reaction to isolate H-N-Me-D-Glu(OtBu)-OH.

-

1.2.3. Synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH

The final step is the introduction of the Fmoc protecting group.[1][2]

-

Materials: H-N-Me-D-Glu(OtBu)-OH, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate or another suitable base, Dioxane, Water.

-

Procedure:

-

Dissolve H-N-Me-D-Glu(OtBu)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.

-

Stir the reaction mixture overnight, allowing it to warm to room temperature.

-

Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Fmoc-N-Me-D-Glu(OtBu)-OH.

-

1.2.4. Synthesis of this compound (Optional Deprotection)

To obtain the final product with a free side-chain carboxylic acid, the tert-butyl group must be removed.

-

Materials: Fmoc-N-Me-D-Glu(OtBu)-OH, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Fmoc-N-Me-D-Glu(OtBu)-OH in DCM.

-

Add an excess of TFA to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

-

Characterization Data

The following table summarizes key characterization data for this compound and its protected precursor.

| Property | Fmoc-N-Me-D-Glu(OtBu)-OH | This compound |

| Molecular Formula | C25H29NO6 | C21H21NO6 |

| Molecular Weight | 439.50 g/mol | 383.39 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not available | Not available |

| Optical Rotation | Not available | Not available |

| Solubility | Soluble in organic solvents (DCM, DMF, DMSO) | Soluble in polar organic solvents and aqueous base |

Signaling Pathways and Applications

While this compound is primarily a synthetic building block, its incorporation into peptides can have significant biological implications. N-methylation of peptide bonds can:

-

Increase proteolytic stability: The methyl group sterically hinders the approach of proteases, prolonging the half-life of the peptide in vivo.

-

Enhance membrane permeability: The increased lipophilicity can improve the ability of the peptide to cross cell membranes.

-

Modulate conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase receptor affinity and selectivity.

D-glutamic acid itself is a component of the peptidoglycan cell walls of bacteria. Peptides containing N-methylated D-amino acids could therefore be explored as novel antimicrobial agents or as probes to study bacterial cell wall biosynthesis.

Conclusion

This compound is a valuable synthetic intermediate for the creation of modified peptides with potentially improved therapeutic properties. The synthetic protocols outlined in this guide provide a framework for its preparation. The strategic incorporation of this N-methylated D-amino acid into peptide sequences opens up avenues for the development of novel drug candidates with enhanced stability and bioactivity. Further research into the specific biological effects of peptides containing this compound is warranted to fully explore their therapeutic potential.

References

A Comprehensive Technical Guide to Fmoc-N-Me-D-Glu-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-α-methyl-D-glutamic acid (Fmoc-N-Me-D-Glu-OH), a specialized amino acid derivative crucial for advanced peptide synthesis. This document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the context of solid-phase peptide synthesis (SPPS).

Physicochemical Properties

N-methylated amino acids, such as this compound, are instrumental in the development of therapeutic peptides. The N-methylation can enhance metabolic stability by protecting the peptide backbone from enzymatic degradation, and it can also influence the peptide's conformation and binding affinity. The following table summarizes the key quantitative data for this compound and its commonly used tert-butyl protected precursor.

| Property | This compound (Calculated) | Fmoc-N-Me-D-Glu(OtBu)-OH |

| Molecular Formula | C₂₁H₂₁NO₆ | C₂₅H₂₉NO₆[1][2][3] |

| Molecular Weight | 383.39 g/mol | 439.50 g/mol [1][2][3] |

| Synonyms | N-α-Fmoc-N-α-methyl-D-glutamic acid | N-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester[1] |

| Functional Groups | Carboxylic acid, Fmoc-protected secondary amine | Carboxylic acid, tert-butyl ester, Fmoc-protected secondary amine |

| Primary Application | Peptide Synthesis | Intermediate in peptide synthesis[3] |

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

The synthesis of Fmoc-N-methylated amino acids can be challenging and costly. The following protocol is a robust method for the solid-phase synthesis of Fmoc-N-Me-AA-OH, adapted from established procedures using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method allows for the efficient N-methylation of the Fmoc-protected amino acid.[4]

Materials:

-

Fmoc-D-Glu(OtBu)-OH

-

2-chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve 3 equivalents of Fmoc-D-Glu(OtBu)-OH in a minimal amount of DCM and add it to the resin. Add 9 equivalents of DIEA and agitate the mixture for 2 hours. Wash the resin with DCM and DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and repeat this step once more to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation: Swell the resin in DCM. Add 4 equivalents of o-NBS-Cl and 4 equivalents of collidine. Agitate the mixture for 2 hours. Wash the resin with DCM.

-

N-Methylation: Swell the resin in DMF. Add 4 equivalents of DBU and agitate for 5 minutes. Add 10 equivalents of methyl iodide and agitate for 2 hours. Repeat this step to ensure complete methylation. Wash the resin with DMF and DCM.

-

Sulfonamide Cleavage: Swell the resin in DMF. Add 10 equivalents of mercaptoethanol and 5 equivalents of DBU. Agitate for 30 minutes and repeat this step. Wash the resin with DMF and DCM.

-

Fmoc Protection: Swell the resin in DMF. Add 3 equivalents of Fmoc-OSu and 3 equivalents of DIEA. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Cleavage from Resin: To cleave the final product from the resin while keeping the side-chain protection, use a solution of 1% TFA in DCM. Add the cleavage solution to the resin and shake for 1 minute, draining the solution into MilliQ water. Repeat this step four times.[4] The combined aqueous phases can then be processed to isolate the Fmoc-N-Me-D-Glu(OtBu)-OH. For the fully deprotected form, a stronger TFA cleavage cocktail would be required.

Diagrams and Workflows

The following diagrams illustrate the logical workflow of utilizing this compound in a standard peptide synthesis cycle and the key steps in its own synthesis.

Application in Drug Development

The incorporation of N-methylated amino acids like this compound into peptide sequences is a key strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs.[5] This modification can lead to:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.[5]

-

Modulation of Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.

-

Improved Membrane Permeability: In some cases, N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-N-Me-Glu(OtBu)-OH | C25H29NO6 | CID 40428349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, peptides have emerged as highly selective and potent drug candidates. However, their inherent limitations, such as poor metabolic stability and low cell permeability, have historically hindered their widespread clinical application. Among the various chemical modification strategies to overcome these hurdles, N-methylation of the peptide backbone has proven to be a powerful and versatile tool. This in-depth technical guide explores the multifaceted role of N-methylation in modulating the physicochemical and biological properties of peptides, providing a comprehensive resource for researchers, scientists, and drug development professionals.

N-methylation, the substitution of an amide proton with a methyl group, profoundly influences a peptide's conformational flexibility, hydrogen bonding capacity, and susceptibility to enzymatic degradation.[1][2] These molecular alterations can translate into significant improvements in pharmacokinetic profiles, including enhanced stability, increased membrane permeability, and even the potential for oral bioavailability.[3][4][5] This guide will delve into the core principles of N-methylation, its impact on peptide properties, detailed experimental protocols for its implementation, and its successful application in drug design.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the peptide backbone induces a cascade of structural and functional changes that can be strategically exploited in drug design.

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone by introducing steric hindrance.[6] This reduction in flexibility can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][7] The methyl group can also favor a cis amide bond conformation, which is less common in unmodified peptides and can lead to unique three-dimensional structures with altered biological activity.[8][9] However, it's crucial to note that the position of N-methylation is critical, as improper placement can also disrupt the bioactive conformation and decrease affinity.[10]

Enhanced Metabolic Stability

One of the most significant advantages of N-methylation is the marked improvement in resistance to proteolytic degradation.[11][12] Proteases, the enzymes responsible for peptide breakdown, recognize and cleave specific amide bonds. The steric bulk of the N-methyl group shields the adjacent amide bond from enzymatic attack, thereby increasing the peptide's half-life in biological fluids.[2][13]

Improved Cell Permeability and Oral Bioavailability

N-methylation enhances the lipophilicity of a peptide by removing a hydrogen bond donor (the amide proton).[2][14] This reduction in hydrogen bonding capacity facilitates the desolvation process required for passive diffusion across cell membranes.[15] By masking polar amide groups, N-methylation can effectively "hide" the peptide's hydrophilic character, leading to improved cell permeability and, in some cases, oral bioavailability.[4][15][16] This is particularly evident in cyclic peptides where N-methylation can promote the adoption of a "chameleon-like" conformation that exposes a hydrophobic exterior in the non-polar environment of the cell membrane.[15]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on key peptide parameters, compiled from various studies.

| Peptide/Analog | Modification | Receptor Binding Affinity (IC50/Ki, nM) | Fold Change vs. Unmodified | Reference |

| cyclo(-PFwKTF-) | Unmodified | 10 | - | [5] |

| tri-N-methylated analog | 3 N-methyl groups | 1.5 | 6.7x increase | [5] |

| Somatostatin analog | Unmodified | - | - | [15] |

| N-methylated analog | N-methylation | Maintained or enhanced bioactivity | - | [15] |

| Arg-Gly-Asp (RGD) | Unmodified | - | - | [15] |

| N-methylated analog | N-methylation | Maintained or enhanced bioactivity | - | [15] |

| Melanocortin peptides | Unmodified | - | - | [15] |

| N-methylated analog | N-methylation | Maintained or enhanced bioactivity | - | [15] |

| Peptide Library | Modification | Permeability (Papp, 10⁻⁶ cm/s) | Key Finding | Reference |

| Cyclic hexa-Ala peptide | Unmodified | Low | - | [16] |

| 54 N-methylated derivatives | 1-5 N-Me groups | 10 analogs with high permeability (>10) | Permeability similar to testosterone | [16][17] |

| Cyclic hexapeptide | Three N-methyl groups | - | 28% oral bioavailability in rats | [15] |

| Veber-Hirschmann peptide analog | tri-N-methylated | - | 10% oral bioavailability | [5][18] |

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being the most common.[19][20]

Method 1: Using Pre-synthesized N-methylated Amino Acids

This is the most straightforward approach, involving the coupling of commercially available or custom-synthesized Fmoc-protected N-methyl amino acids during standard SPPS.

Method 2: On-Resin N-Methylation

This method involves the N-methylation of the peptide while it is still attached to the solid support. A common procedure is the Fukuyama-Mitsunobu reaction or variations thereof.[3][4]

A Simplified On-Resin N-Methylation Protocol: [4]

-

Sulfonamide Formation: The free amine of the resin-bound peptide is reacted with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).

-

Methylation: The resulting sulfonamide is then methylated using a methylating agent like methyl p-nitrobenzenesulfonate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.

-

Sulfonamide Deprotection: The oNBS protecting group is removed by treatment with a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.

This three-step process can be completed in under two hours and is applicable to a wide range of amino acids.[3][4] Microwave-assisted methods can further accelerate the difficult coupling step onto the newly formed N-methylated amine.[21]

Analytical Techniques for Characterization

The characterization of N-methylated peptides is crucial to confirm their identity and purity.

-

Mass Spectrometry (MS): Used to verify the molecular weight of the peptide, confirming the addition of the methyl group(s).[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone and the cis/trans isomerization of the N-methylated amide bond.[22][23]

-

High-Performance Liquid Chromatography (HPLC): Used to purify the N-methylated peptide and assess its purity.[19][20]

Visualizing the Impact and Workflow of N-Methylation

Logical Flow of N-Methylation in Peptide Drug Design

Caption: A logical workflow for incorporating N-methylation in peptide drug development.

Experimental Workflow for Synthesis and Evaluation

Caption: A typical experimental workflow for synthesizing and evaluating N-methylated peptides.

Hypothetical Signaling Pathway Modulation by N-Methylation

This diagram illustrates how an N-methylated peptide agonist could enhance the signaling of a G-protein coupled receptor (GPCR) compared to its native counterpart. For illustrative purposes, we will consider a generic GPCR pathway similar to that of hormones like insulin or melatonin.[24][25]

Caption: N-methylation can enhance receptor binding, leading to prolonged signaling.

Conclusion

N-methylation stands out as a highly effective and widely applicable strategy in modern peptide drug design.[1][7] By judiciously introducing methyl groups into the peptide backbone, researchers can overcome many of the intrinsic pharmacokinetic limitations of peptides, paving the way for the development of more stable, permeable, and orally available therapeutics.[5][18] The ability to fine-tune the conformational properties of peptides through N-methylation also offers a powerful approach for enhancing target affinity and selectivity.[5] As synthetic methodologies continue to improve and our understanding of the structure-activity relationships of N-methylated peptides deepens, this versatile modification will undoubtedly play an increasingly pivotal role in the future of peptide-based drug discovery.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. researchgate.net [researchgate.net]

- 10. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 22. polarispeptides.com [polarispeptides.com]

- 23. researchgate.net [researchgate.net]

- 24. Insulin - Wikipedia [en.wikipedia.org]

- 25. Melatonin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-D-Glu-OH, an unnatural amino acid integral to the development of next-generation peptide therapeutics. The introduction of N-methylation on the peptide backbone offers a powerful strategy to enhance the pharmacological properties of peptides, including improved metabolic stability, increased cell permeability, and enhanced receptor affinity. This document details the properties of this compound, protocols for its incorporation into peptide sequences, and the implications for drug discovery and development.

Introduction to N-Methylated Amino Acids

N-methylation is a key modification in medicinal chemistry, imparting beneficial properties to peptide-based drugs.[1][2] The presence of a methyl group on the amide nitrogen eliminates the possibility of hydrogen bond donation, which can disrupt secondary structures like β-sheets that often lead to aggregation.[3] Furthermore, N-methylation can increase a peptide's resistance to enzymatic degradation and improve its oral bioavailability.[1][4] this compound, specifically its side-chain protected form Fmoc-N-Me-D-Glu(OtBu)-OH, is a crucial building block for introducing these advantages into a peptide sequence. The D-configuration of the amino acid can further enhance proteolytic stability.

Properties of Fmoc-N-Me-D-Glu(OtBu)-OH

The successful incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence relies on understanding its chemical properties. The key features of this reagent are the Fmoc protecting group on the N-terminus and the tert-butyl (OtBu) protecting group on the side-chain carboxyl group.

| Property | Description | Significance in Peptide Synthesis |

| N-terminal Protection | 9-fluorenylmethoxycarbonyl (Fmoc) group. | Base-labile, allowing for selective removal with a mild base like piperidine without affecting the acid-labile side-chain protecting group.[5] |

| Side-Chain Protection | tert-butyl (OtBu) ester. | Acid-labile, providing robust protection during chain elongation and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[5][6] This orthogonality is crucial for successful synthesis.[5] |

| N-Methyl Group | A methyl group on the alpha-amino nitrogen. | Confers desirable pharmacological properties but also introduces steric hindrance, making peptide bond formation more challenging.[4] |

| Stereochemistry | D-glutamic acid derivative. | Can enhance resistance to enzymatic degradation by proteases that typically recognize L-amino acids. |

Challenges in the Incorporation of N-Methylated Amino Acids

The primary challenge in incorporating N-methylated amino acids like Fmoc-N-Me-D-Glu(OtBu)-OH is the steric hindrance posed by the N-methyl group. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide.[4][7] Coupling an N-methylated amino acid to another N-methylated residue is particularly difficult.[4]

To overcome these challenges, specialized coupling reagents and optimized protocols are necessary. Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[4]

Recommended Coupling Reagents

Several coupling reagents have been shown to be effective for the incorporation of sterically hindered and N-methylated amino acids.

| Coupling Reagent | Description | Key Advantages |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective for coupling N-methylated amino acids.[4] |

| PyAOP | ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | A promising reagent for difficult couplings, particularly for N-methylated residues.[7] |

| PyBOP/HOAt | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / (1-Hydroxy-7-azabenzotriazole) | Another effective combination for overcoming the steric hindrance of N-methylated amino acids.[7] |

| PyBroP | (Bromotripyrrolidinophosphonium hexafluorophosphate) | Has been successfully used for coupling hindered, N-methylated amino acids.[4] |

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS). These protocols are based on established methods for coupling sterically hindered N-methylated amino acids.

General Fmoc-SPPS Workflow

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling with HATU

This protocol is adapted from standard procedures for coupling N-methylated amino acids.[4]

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation of Fmoc-N-Me-D-Glu(OtBu)-OH:

-

In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH (relative to the resin substitution) in DMF.

-

Add 4 equivalents of HATU.

-

Add 8 equivalents of diisopropylethylamine (DIEA).

-

Allow the activation mixture to pre-activate for 5 minutes at room temperature.

-

-

Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for at least 2 hours. Due to steric hindrance, longer coupling times may be necessary.

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored. The bromophenol blue test is recommended as the ninhydrin test gives a false negative with N-methylated amino acids.[4]

-

Bromophenol Blue Test: A small sample of the resin is washed with methanol and then a solution of bromophenol blue in DMF is added. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction, and a second coupling should be performed.[4]

-

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Coupling with PyBroP

This protocol provides an alternative method for difficult couplings.[4]

-

Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Solution Preparation:

-

Suspend the resin in dichloromethane (DCM).

-

In a separate vessel, dissolve 2 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH in DCM or DMF and add it to the resin.

-

Add 2 equivalents of PyBroP.

-

Cool the reaction mixture to 0°C.

-

-

Coupling Reaction:

-

Add 6 equivalents of DIEA.

-

Mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.

-

-

Washing: Filter the resin and wash thoroughly with DCM.

-

Monitoring and Repetition: Monitor the coupling as described in Protocol 1 and proceed to the next cycle.

Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

-

Resin Washing and Drying: Wash the peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact of N-Methylation on Peptide Bioactivity and Signaling

The incorporation of N-methylated amino acids can significantly alter the biological activity of a peptide. These modifications can lead to changes in receptor binding affinity and selectivity, ultimately influencing cellular signaling pathways.

References

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids is a critical modification in modern peptide drug design, offering a pathway to enhanced therapeutic properties such as increased enzymatic stability, improved cell permeability, and better oral bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and application of Fmoc-N-Me-D-Glu-OH, a valuable building block for the introduction of N-methylated D-glutamic acid into peptide sequences. While specific applications in clinically approved drugs are not yet widely documented, this guide details the synthetic protocols for this compound and its incorporation into peptide chains, addressing the common challenges and outlining state-of-the-art methodologies.

Introduction: The Significance of N-Methylation in Peptidomimetics

The introduction of an N-methyl group to the amide backbone of a peptide chain has profound effects on its conformational flexibility and hydrogen bonding capacity.[4] This seemingly minor modification can lead to significant improvements in the pharmacokinetic profile of peptide-based therapeutics.[1][2] Key advantages of N-methylation include:

-

Enhanced Enzymatic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the in vivo half-life of the peptide.[1]

-

Improved Membrane Permeability: By disrupting the hydrogen-bonding network and increasing lipophilicity, N-methylation can enhance the ability of a peptide to cross cell membranes.[1][5]

-

Modulation of Conformation: The restriction of backbone rotation can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.[1]

-

Increased Solubility: In some cases, N-methylation can improve the water solubility of hydrophobic peptides by disrupting aggregation.[6]

This compound, with its protected N-methylated D-amino acid structure, is a key reagent for introducing these beneficial properties into novel peptide drug candidates. The D-configuration can offer additional resistance to proteolysis.

Synthesis of this compound

The synthesis of Fmoc-N-methylated amino acids can be challenging. A robust and widely used method is the solid-phase synthesis based on the Biron-Kessler method, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[3][7][8]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

This protocol is adapted from a general method for the synthesis of Fmoc-N-Me-amino acids on a 2-CTC resin.[3][7]

Materials and Reagents:

| Reagent | Purpose |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support |

| Fmoc-D-Glu(OtBu)-OH | Starting amino acid |

| Dichloromethane (DCM) | Solvent |

| N,N-Diisopropylethylamine (DIEA) | Base |

| Piperidine/DMF (1:4) | Fmoc deprotection solution |

| o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protecting group for the amino group |

| Collidine | Base |

| N-Methylpyrrolidone (NMP) | Solvent |

| Dimethyl sulfate or Methyl iodide | Methylating agent |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base |

| Mercaptoethanol | o-NBS deprotection |

| Fmoc-OSu | Fmoc protection reagent |

| 1% Trifluoroacetic acid (TFA) in DCM | Cleavage solution |

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve 3 equivalents of Fmoc-D-Glu(OtBu)-OH in DCM and add it to the resin, followed by the addition of 9 equivalents of DIEA. Stir the mixture for 2 hours.

-

Fmoc Deprotection: Wash the resin and treat it with 20% piperidine in DMF for 5 and 10 minutes to remove the Fmoc group.

-

o-NBS Protection: Wash the resin. Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP to the resin and stir.

-

N-Methylation: Wash the resin. Add a solution of the methylating agent (dimethyl sulfate or methyl iodide) and a base like DBU in NMP.

-

o-NBS Deprotection: Wash the resin. Treat the resin with a solution containing mercaptoethanol and DBU in NMP to remove the o-NBS group.

-

Fmoc Protection: Wash the resin. Add a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.[3]

-

Cleavage from Resin: Wash the resin thoroughly. Cleave the Fmoc-N-Me-D-Glu(OtBu)-OH from the resin using a 1% TFA solution in DCM.[7] The OtBu protecting group on the side chain remains intact under these mild acidic conditions.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH.

Incorporation of this compound into Peptides

The incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) is notoriously difficult due to the steric hindrance of the N-methyl group.[4][6] This often leads to incomplete coupling reactions and lower yields. To overcome these challenges, specialized coupling reagents and protocols are required.

Recommended Coupling Protocols

Standard coupling reagents like HBTU and HCTU are often less effective for coupling to an N-methylated amino acid.[6] The following table summarizes more effective coupling reagents and conditions.

| Coupling Reagent | Additive | Base | Key Advantages |

| HATU | (HOAt) | DIEA or Collidine | Generally provides high coupling efficiency for sterically hindered amino acids.[6][9] |

| PyAOP | - | DIEA | Highly effective for coupling N-methylamino acids, particularly in challenging sequences.[4] |

| PyBOP | HOAt | DIEA | Another potent coupling reagent for difficult couplings, often used in combination with HOAt.[4] |

| Fmoc-amino acid chlorides | - | - | Highly reactive species that can improve coupling yields, can be formed in situ.[6] |

General Protocol for HATU Coupling:

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.

-

Activation: In a separate vessel, pre-activate the Fmoc-N-Me-D-Glu(OtBu)-OH (typically 3-4 equivalents) with HATU (3-4 equivalents) and a base such as DIEA or collidine (6-8 equivalents) in DMF for several minutes.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. Longer coupling times may be necessary.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Monitoring: It is crucial to monitor the completion of the coupling reaction. The standard ninhydrin test is not effective for N-methylated amines. The bromophenol blue test can be used as an alternative.[6] If the coupling is incomplete, a second coupling should be performed.

Microwave-assisted SPPS can also significantly enhance the efficiency of coupling sterically hindered N-methylated amino acids.[2]

Experimental Workflow for Peptide Synthesis

Caption: General workflow for incorporating this compound into a peptide sequence.

Characterization and Purity Analysis

Peptides containing N-methylated amino acids are typically purified and characterized using standard techniques.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying the crude peptide and assessing its purity. It is important to note that N-methylated peptides can sometimes exhibit broad or multiple peaks in the HPLC chromatogram due to the presence of slowly interconverting cis/trans isomers of the N-methylated amide bond.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Challenges and Considerations

Researchers working with this compound and other N-methylated amino acids should be aware of potential side reactions and challenges:

-

Incomplete Couplings: As previously mentioned, this is the most significant challenge. Careful monitoring and the use of potent coupling reagents are essential.

-

Racemization: While less common with urethane-based protecting groups like Fmoc, the risk of racemization should be considered, especially with highly activating coupling conditions.

-

Diketopiperazine Formation: This can occur at the dipeptide stage, particularly with certain amino acid sequences.

-

Cleavage-Related Side Reactions: During the final TFA cleavage from the resin, side reactions can occur. For instance, the loss of an N-terminal acetylated N-methylamino acid has been reported.[4]

Conclusion and Future Outlook

This compound is a valuable synthetic tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic potential of peptide-based drugs. While the synthesis and incorporation of this and other N-methylated amino acids present unique challenges, the use of optimized protocols and potent coupling reagents can lead to the successful production of N-methylated peptides. As the demand for orally bioavailable and stable peptide therapeutics grows, the application of building blocks like this compound is expected to become increasingly important in the discovery and development of next-generation drugs. Further research into specific applications and the biological effects of incorporating N-methyl-D-glutamic acid into various peptide scaffolds will be crucial for realizing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Fmoc-N-Me-D-Glu-OH in Peptide Synthesis

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. This compound is a specialized amino acid derivative that offers unique advantages in peptide design, primarily through the introduction of an N-methyl group and a D-configuration stereocenter. These modifications can significantly enhance the therapeutic potential of peptides by improving their stability, permeability, and conformational rigidity.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in solid-phase peptide synthesis (SPPS), detailing the associated challenges, experimental protocols, and strategies for its successful incorporation.

Core Concepts: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is the standard method for the chemical synthesis of peptides.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6] The general cycle consists of three main stages: deprotection, coupling, and washing.[6][7]

A diagram illustrating the standard Fmoc-SPPS workflow is presented below.

Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Action: Key Features of this compound

The unique characteristics of this compound stem from its three key components: the Fmoc protecting group, the N-methylated backbone, and the D-configured glutamic acid residue.

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid.[8] Its primary function is to prevent self-polymerization and ensure the stepwise, controlled addition of amino acids.[4] The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), allowing for the elongation of the peptide chain.[4][8]

-

N-Methylation: The presence of a methyl group on the amide nitrogen introduces significant steric hindrance.[9][10] This has two major consequences:

-

Synthetic Challenge: The steric bulk makes the formation of the peptide bond more difficult, often leading to slower reaction kinetics and incomplete couplings.[11][12] This is particularly problematic when coupling an amino acid onto an N-methylated residue.[13][14]

-

Enhanced Peptide Properties: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure.[15] It also shields the adjacent peptide bond from proteolytic enzymes, thereby increasing the metabolic stability and in vivo half-life of the peptide.[3][16] Furthermore, the removal of the amide proton can reduce hydrogen bonding potential, which may improve cell permeability and oral bioavailability.[17][18]

-

-

D-Glutamic Acid: Natural amino acids are in the L-configuration. The incorporation of a D-amino acid provides another layer of protection against enzymatic degradation, as proteases are stereospecific and typically recognize only L-amino acid residues.[1]

-

Glutamic Acid Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is reactive and must be protected to prevent side reactions during synthesis. In Fmoc SPPS, an acid-labile protecting group is used, which is orthogonal to the base-labile Fmoc group.[19] The most common protecting group for glutamic acid is the tert-butyl (OtBu) ester.[20][21] This group is stable to piperidine but is removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[21] Therefore, the reagent used in synthesis is typically Fmoc-N-Me-D-Glu(OtBu)-OH .

Overcoming Synthetic Challenges

The primary hurdle in using this compound is the steric hindrance from the N-methyl group.[9] Special considerations are required to achieve high coupling efficiency.

The diagram below outlines the challenges and corresponding solutions when incorporating N-methylated amino acids.

Caption: Challenges from N-methylation and strategies to overcome them in SPPS.

| Challenge | Consequence | Recommended Solution |

| Steric Hindrance | Slow or incomplete coupling reactions.[9][11] | Use of potent coupling reagents like HATU, HCTU, PyAOP, or PyBOP/HOAt.[12][13][14] |

| Low Yields | Formation of deletion sequences where the amino acid fails to couple.[12] | Employing microwave-assisted SPPS to accelerate the reaction.[9][10] |

| Difficult Sequences | Coupling of two consecutive N-methylated residues is especially challenging.[12][14] | Performing a "double coupling" where the coupling step is repeated.[12] |

| Monitoring Difficulty | The secondary amine of a deprotected N-methylated residue gives a weak or no signal with the standard ninhydrin test.[13] | Use of the bromophenol blue test to monitor coupling completion.[13] |

Experimental Protocols

4.1. Protocol for Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH

This protocol is a representative procedure for the manual coupling of a sterically hindered N-methylated amino acid.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of an activating agent (e.g., HATU) in DMF.

-

Add 8 equivalents of a base, such as diisopropylethylamine (DIEA), to the activation mixture.

-

Allow the mixture to pre-activate for 5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C), or microwave energy can be applied.[9][10]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

-

-

Monitoring (Optional but Recommended):

-

Before proceeding to the next cycle, perform a bromophenol blue test to confirm the completion of the coupling reaction. If the test indicates incomplete coupling, repeat step 3 (double coupling).

-

4.2. Bromophenol Blue Test for Coupling Completion

-

Take a small sample of the resin beads after the coupling and washing steps.

-

Wash the beads with methanol.

-

Add a few drops of a 0.1% solution of bromophenol blue in DMF.

-

Observe the color of the beads:

-

Yellow/Orange: Indicates the absence of free secondary amines, meaning the coupling is complete.

-

Blue/Green: Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete and a recoupling step is necessary.[13]

-

Quantitative Data: Impact of Synthesis Method on Purity

The choice of synthesis conditions can dramatically affect the purity of the final peptide containing N-methylated residues. Microwave-assisted SPPS has been shown to significantly improve the purity of crude peptides by driving difficult coupling reactions to completion.[10]

| Peptide Sequence | Synthesis Method | Synthesis Time | Crude Purity (%) |

| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-Assisted SPPS | < 2 hours | 86% |

| GEQKLGAibAibAibASEEDLG-NH₂ | Conventional SPPS | 40 hours | < 10% |

| GEQKLGAibAibAibASEEDLG-NH₂ | Microwave-Assisted SPPS | < 3 hours | 89% |

| (Data adapted from studies on sterically hindered amino acids, including N-methyl alanine and Aib, which present similar synthetic challenges)[10] |

Conclusion

This compound is a valuable building block in modern peptide chemistry, enabling the synthesis of peptides with enhanced drug-like properties. Its mechanism of action in SPPS is defined by the interplay of its protecting groups and the inherent characteristics of its N-methylated, D-configured structure. While the steric hindrance posed by the N-methyl group presents significant synthetic challenges, these can be effectively overcome through the use of optimized protocols, including advanced coupling reagents and microwave-assisted synthesis. The successful incorporation of this compound allows for the rational design of peptides with increased stability, improved cell permeability, and controlled conformation, making it a key tool for researchers in drug discovery and development.

References

- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. Bot Detection [iris-biotech.de]

An In-Depth Technical Guide to CAS Number 200616-40-6: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 200616-40-6, chemically known as N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester, or Fmoc-N-Me-Glu(OtBu)-OH. This document details its chemical and physical properties, its primary application as a critical building block in solid-phase peptide synthesis (SPPS), and the significance of incorporating N-methylated amino acids into therapeutic peptides. While specific biological activity data for peptides synthesized using this exact compound is not extensively published, this guide extrapolates its use and importance based on the well-established principles of peptide N-methylation in drug discovery, providing a foundational understanding for researchers in the field.

Chemical and Physical Properties

Fmoc-N-Me-Glu(OtBu)-OH is a white to off-white powder with a molecular formula of C₂₅H₂₉NO₆ and a molecular weight of approximately 439.5 g/mol .[1][2] It is a derivative of the amino acid L-glutamic acid, featuring two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group of the side chain.[1][2] This strategic protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Table 1: Physicochemical Properties of CAS 200616-40-6

| Property | Value | Reference |

| CAS Number | 200616-40-6 | [1][2] |

| Synonyms | Fmoc-N-Me-Glu(OtBu)-OH, N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester | [1][2] |

| Molecular Formula | C₂₅H₂₉NO₆ | [1][2] |

| Molecular Weight | 439.50 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Optical Rotation | [α]²⁰/D = -19 ± 2° (c=1 in DMF) | [1][2] |

| Melting Point | 116-119 °C | |

| Storage Temperature | 2-8 °C |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant use of Fmoc-N-Me-Glu(OtBu)-OH is as a specialized amino acid building block in solid-phase peptide synthesis (SPPS).[3] SPPS is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The unique structural features of this compound are critical for the successful incorporation of an N-methylated glutamic acid residue into a growing peptide chain.

The N-methylation of amino acids in a peptide backbone is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification can confer several advantageous properties:

-

Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the action of proteases, leading to a longer in vivo half-life of the peptide drug.[4]

-

Enhanced Membrane Permeability: N-methylation can improve a peptide's ability to cross cell membranes, a crucial factor for targeting intracellular components and for oral bioavailability.[4][5]

-

Conformational Rigidity: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.[4]

Experimental Protocol: Incorporation of Fmoc-N-Me-Glu(OtBu)-OH in SPPS

The following is a generalized protocol for the incorporation of Fmoc-N-Me-Glu(OtBu)-OH into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids, including Fmoc-N-Me-Glu(OtBu)-OH (CAS 200616-40-6)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group of the resin or the last coupled amino acid is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: Fmoc-N-Me-Glu(OtBu)-OH is pre-activated with a coupling reagent and a base in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for a specified time.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from the N-methylated glutamic acid) are removed by treatment with a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram:

Biological Significance and Applications in Drug Discovery

Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its receptors are targets for a wide range of neurological and psychiatric disorders. Peptides containing N-methylated glutamic acid could potentially act as more stable and potent modulators of these receptors.

The general strategy of N-methylation to improve peptide drug properties suggests that peptides incorporating N-methyl-glutamic acid derived from this compound could be investigated for a variety of therapeutic applications, including:

-

Neuroactive Peptides: Development of analogs of neuropeptides with improved blood-brain barrier penetration and stability for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.

-

Anticancer Peptides: Design of peptides that target cancer cells with enhanced stability against degradation by tumor-associated proteases.

-

Metabolic Disease Therapeutics: Creation of more stable analogs of peptide hormones involved in metabolism, such as GLP-1, for the treatment of diabetes and obesity.

Hypothetical Signaling Pathway Modulation

The incorporation of N-methylated glutamic acid into a peptide designed to target a specific G-protein coupled receptor (GPCR) could lead to altered downstream signaling. The increased conformational rigidity of the peptide may result in a more specific and prolonged interaction with the receptor, leading to either enhanced agonism or antagonism.

Signaling Pathway Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Biological Significance of D-Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the central dogma of molecular biology, L-amino acids are the exclusive building blocks of ribosomally synthesized proteins. However, a growing body of evidence reveals the profound and diverse biological significance of their chiral counterparts, D-amino acids. Once considered biological rarities, D-amino acids are now recognized as crucial players in a vast array of physiological processes across all domains of life, from bacteria to mammals. Their incorporation into peptides and proteins, either through post-translational modification or non-ribosomal synthesis, confers unique structural and functional properties with significant implications for cellular function, intercellular communication, and the development of novel therapeutics.

This in-depth technical guide explores the core biological significance of D-amino acid incorporation. It provides researchers, scientists, and drug development professionals with a comprehensive overview of their roles, the experimental methodologies used to study them, and their burgeoning potential in medicine.

Biological Roles of D-Amino Acids

The presence of D-amino acids in biological systems is not a random occurrence but rather a sophisticated evolutionary strategy to enhance functional diversity and confer selective advantages.

In Bacteria: Fortifying the Fortress

D-amino acids are integral components of the bacterial cell wall, primarily in the form of D-alanine and D-glutamic acid within the peptidoglycan (PG) layer.[1][2] This incorporation provides structural rigidity and, crucially, resistance to degradation by host proteases, which are stereospecific for L-amino acids.[1] Beyond this structural role, bacteria also release non-canonical D-amino acids, such as D-methionine and D-leucine, which act as signaling molecules to regulate cell wall remodeling, biofilm disassembly, and spore germination.[2]

Table 1: Concentration of D-Amino Acids in Bacterial Systems

| D-Amino Acid | Bacterial Species | System | Concentration/Percentage | Reference(s) |

| D-Alanine | General | Peptidoglycan | Major Component | [1][2] |

| D-Glutamic Acid | General | Peptidoglycan | Major Component | [1][2] |

| D-Methionine | Vibrio cholerae | Stationary Phase Peptidoglycan | 3-4% of muropeptides | [2] |

| D-Leucine | Vibrio cholerae | Stationary Phase Peptidoglycan | 3-4% of muropeptides | [2] |

| D-Aspartic Acid | Lactococcus, Enterococcus | Peptidoglycan | Component | [2] |

| D-Serine | Vancomycin-resistant Staphylococcus aureus | Peptidoglycan | Component | [2] |

In Mammals: Modulating the Mind and Body

In mammals, D-amino acids play critical roles as neuromodulators and in the endocrine system. D-serine, for instance, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, essential for synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders. D-aspartate is involved in neurogenesis and hormone regulation.

Table 2: Concentration of D-Serine in Mammalian Brain Regions

| Brain Region | Species | D-Serine Concentration (nmol/g) | Reference(s) |

| Cerebral Cortex | Human | 80 - 150 | |

| Cerebrum | Human | Highest among CNS areas | |

| Hippocampus | Human | High concentration | |

| Basal Ganglia | Human | High concentration |

In Venoms and Toxins: Nature's Weaponry

D-amino acids are found in the venom peptides of various animals, including cone snails, spiders, and platypuses. Their presence in these toxins is thought to enhance their stability against proteolytic degradation, thereby increasing their potency and duration of action.

Impact on Peptide and Protein Properties

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the physicochemical properties of peptides and proteins, a feature that is being increasingly exploited in drug development.

Enhanced Proteolytic Stability

The primary advantage of incorporating D-amino acids into therapeutic peptides is the significant increase in their resistance to proteases. This leads to a longer plasma half-life and improved bioavailability.

Table 3: Effect of D-Amino Acid Substitution on Peptide Half-Life

| Peptide | Modification | System | Half-life Improvement | Reference(s) |

| Ang(1-7) | N-terminal acetylation & C-terminal amidation | Not specified | ~9 min to 135 min | [3] |

| VH445 | D-amino acid incorporation | Not specified | 1.16 hours to 3.03 hours | [3] |

| MUC2 epitope peptide | D-amino acids at N- and C-termini | Diluted human serum and lysosomal preparation | Resistant to degradation | [4][5] |

Altered Conformation and Activity

Replacing an L-amino acid with a D-amino acid can alter the secondary and tertiary structure of a peptide or protein. This can lead to changes in biological activity, including receptor binding affinity and enzymatic inhibition.

Table 4: Effect of D-Amino Acid Substitution on Protein Stability and Inhibitory Activity

| Protein/Peptide | D-Amino Acid Substitution | Effect on Melting Temperature (Tm) | IC50/Ki Value | Reference(s) |

| Villin Headpiece Subdomain (VHP) | Single L-to-D substitutions | Modest to significant destabilization (ΔTm,app from -1.2°C to -28.5°C) | Not Applicable | [6][7] |

| Antitumor Peptide RDP215 | 9 L-to-D substitutions (9D-RDP215) | Increased structured part in solution | LC50 (A375 cells, 8h): 1.8 ± 0.1 µM (vs. 4.7 ± 0.4 µM for L-peptide) | [8] |

| SARS-CoV-2 3CLpro Inhibitor (3CVL-7) | Retro-inverso D-peptide (3CVLri-7) | Not Applicable | IC50: 1.57 ± 0.2 µM (vs. 0.98 ± 0.2 µM for L-peptide) | [9][10] |

| SARS-CoV-2 Main Protease Inhibitor (D-CDP7) | D-amino acid substitutions | Not Applicable | IC50: 1.9 ± 0.3 µM | [11] |

Experimental Protocols

The study of D-amino acids requires specialized analytical techniques to distinguish between enantiomers.

Chiral Amino Acid Analysis by HPLC

Method: Pre-column Derivatization with Marfey's Reagent followed by RP-HPLC

This method is widely used for the determination of amino acid enantiomers. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of amino acids to form diastereomers that can be separated by reverse-phase HPLC.[12][13][14][15]

Protocol:

-

Hydrolysis (for peptides/proteins):

-

Treat the sample with 6 M HCl at 110°C for 24 hours to release individual amino acids.

-

Dry the hydrolysate under vacuum.

-

-

Derivatization:

-

Dissolve the dried hydrolysate or amino acid standards in 100 µL of 1 M NaHCO₃.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

-

Evaporate the acetone under a stream of nitrogen.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase column.

-

Use a linear gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid) for elution.

-

Detect the derivatives by UV absorbance at 340 nm.

-

Compare the retention times of the sample peaks with those of derivatized L- and D-amino acid standards to identify and quantify the enantiomers.

-

Method: Pre-column Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol

This method offers high sensitivity through fluorescence detection. OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.[16][17][18]

Protocol:

-

Reagent Preparation:

-

Prepare an OPA solution (e.g., 10 mg/mL in borate buffer).

-

Prepare a chiral thiol solution (e.g., N-acetyl-L-cysteine, 10 mg/mL in borate buffer).

-

Prepare a borate buffer (e.g., 0.4 M, pH 9.5).

-

-

Derivatization:

-

Mix the amino acid sample with the borate buffer.

-

Add the chiral thiol solution, followed by the OPA solution.

-

Allow the reaction to proceed for a few minutes at room temperature. The reaction is rapid.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

Identify and quantify enantiomers by comparing with derivatized standards.

-

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

SPPS is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[19][20][21][22][23]

Protocol (Fmoc/tBu Strategy):

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink amide resin for C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

-

First Amino Acid Coupling:

-

Couple the C-terminal Fmoc-protected amino acid (L- or D-) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

-

Subsequent Amino Acid Coupling:

-

Couple the next Fmoc-protected amino acid (L- or D-) to the deprotected N-terminus using a coupling agent and base.

-

-

Repeat:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

-

Purification:

-

Purify the crude peptide by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

-

Visualizations of Key Pathways and Workflows

Signaling Pathway: D-Serine at the NMDA Receptor

Caption: D-Serine as a co-agonist for NMDA receptor activation.

Experimental Workflow: Identification of D-Amino Acid-Containing Peptides

Caption: Workflow for identifying D-amino acid-containing peptides.

Logical Relationship: Peptidoglycan Biosynthesis with D-Amino Acids

Caption: Role of D-amino acids in bacterial peptidoglycan synthesis.

Conclusion and Future Directions

The incorporation of D-amino acids represents a fascinating and functionally significant deviation from the L-amino acid-centric world of ribosomal protein synthesis. Their roles in enhancing stability, modulating biological activity, and participating in complex signaling networks are just beginning to be fully appreciated. For drug development professionals, the deliberate incorporation of D-amino acids into peptide therapeutics offers a powerful strategy to overcome the limitations of proteolytic instability, paving the way for a new generation of more robust and effective drugs.

Future research will undoubtedly uncover new roles for D-amino acids in health and disease, further elucidating the intricate enzymatic machinery responsible for their synthesis and incorporation. The continued development of sensitive and high-throughput analytical methods will be crucial for these discoveries. As our understanding of the "D-world" expands, so too will the opportunities to harness its potential for therapeutic intervention and biotechnological innovation.

References

- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 2. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. biomatik.com [biomatik.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-D-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as enzymatic stability, cell permeability, and oral bioavailability. However, the synthesis of peptides containing these residues, particularly the sterically hindered N-methylated amino acids like Fmoc-N-Me-D-Glu-OH, presents significant challenges in standard solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the successful incorporation of this compound into a peptide chain using Fmoc/tBu chemistry, addressing the common issues of low coupling yields and potential side reactions.

Challenges in N-Methylated Peptide Synthesis